Benzamide, 2,3,4-trifluoro-N-methyl-
Description
Benzamide, 2,3,4-trifluoro-N-methyl- (IUPAC: N-methyl-2,3,4-trifluorobenzamide), is a fluorinated benzamide derivative characterized by three fluorine atoms at the 2-, 3-, and 4-positions of the benzene ring and a methyl group attached to the amide nitrogen. Fluorine atoms, known for their electronegativity and small atomic radius, significantly influence electronic distribution and steric effects, making this compound a candidate for applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2,3,4-trifluoro-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c1-12-8(13)4-2-3-5(9)7(11)6(4)10/h2-3H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIMXPNCTGWWHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C(=C(C=C1)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2,3,4-trifluoro-N-methyl- typically involves the trifluoromethylation of benzamide derivatives. Common methods include:
Aromatic Coupling Reactions: These reactions involve the coupling of trifluoromethyl groups to the aromatic ring under specific conditions.
Radical Trifluoromethylation: This method uses radical initiators to introduce trifluoromethyl groups onto the benzene ring.
Nucleophilic Trifluoromethylation: This involves the use of nucleophilic reagents to attach trifluoromethyl groups to the aromatic ring.
Electrophilic Trifluoromethylation: This method employs electrophilic reagents to introduce trifluoromethyl groups.
Industrial Production Methods
Industrial production of Benzamide, 2,3,4-trifluoro-N-methyl- often involves large-scale trifluoromethylation processes using specialized equipment and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2,3,4-trifluoro-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert Benzamide, 2,3,4-trifluoro-N-methyl- to its reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl-substituted benzoic acids, while reduction may produce trifluoromethyl-substituted benzylamines .
Scientific Research Applications
Benzamide, 2,3,4-trifluoro-N-methyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzamide, 2,3,4-trifluoro-N-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways . The trifluoromethyl groups enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, derived from the evidence provided:
Structural and Electronic Comparisons
- Fluorine Substitution: The 2,3,4-trifluoro pattern in the target compound increases electron-withdrawing effects and lipophilicity (log P ~2.5–3.0 estimated) compared to mono- or di-fluorinated analogs (e.g., 2-fluoro-N-methoxy-N-methyl-4-CF₃-benzamide, log P ~3.5 ). In contrast, compounds with trifluoromethyl (-CF₃) groups (e.g., N-(3-nitrophenyl)-3-CF₃-benzamide) exhibit higher molecular weights and polar surface areas, impacting solubility and bioavailability .
- N-Methoxy-N-methyl substituents (e.g., CAS 198967-27-0) enhance solubility but may reduce membrane permeability due to increased polarity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
